Baker’s‑Yeast Reduction: Positional‑Dependent Reactivity
The γ‑keto phosphonate (i.e., the 5‑oxopentyl derivative) required anaerobic conditions for baker’s‑yeast reduction, whereas the β‑ and shorter‑chain α‑keto phosphonates were reduced efficiently under standard aerobic conditions [1]. The paper explicitly classifies the compound as a γ‑oxoalkylphosphonate and notes altered reactivity compared to the β‑ and α‑keto substrates.
| Evidence Dimension | Reactivity (aerobic vs. anaerobic requirement) under baker’s‑yeast reduction conditions |
|---|---|
| Target Compound Data | Diethyl 5‑oxopentylphosphonate; required anaerobic reduction (whole‑cell baker’s yeast) |
| Comparator Or Baseline | Diethyl 2‑oxopropylphosphonate (α‑keto) and other β‑keto substrates; reduced efficiently under aerobic conditions |
| Quantified Difference | Qualitative difference: the γ‑keto substrate failed under aerobic conditions and required anaerobic conditions, whereas the α‑keto substrate was fully converted aerobically. |
| Conditions | Baker’s yeast whole‑cell system, water, aerobic vs. anaerobic; see Żymańczyk‑Duda et al., Enzyme Microb. Technol. 2000, Table 1. |
Why This Matters
Knowledge of the aerobic/anaerobic requirement is essential for planning the biocatalytic production of enantiomerically pure γ‑hydroxyphosphonates; selecting a shorter‑chain analogue would give a false sense of reactivity.
- [1] Żymańczyk‑Duda, E.; Kafarski, P.; Lejczak, B. Reductive biotransformation of diethyl β‑, γ‑ and δ‑oxoalkylphosphonates by cells of baker's yeast. Enzyme Microb. Technol. 2000, 26 (2‑4), 265‑270. https://doi.org/10.1016/S0141-0229(99)00159-3. View Source
